BIIB021

概要

説明

BIIB021は、経口投与可能な、完全合成のヒートショックタンパク質90(Hsp90)阻害剤です。Hsp90は、さまざまな細胞タンパク質の成熟と安定化に重要な役割を果たす分子シャペロンです。 Hsp90の阻害は、悪性進行を促進するオンコタンパク質の分解をもたらし、Hsp90はがん治療の重要な標的となっています .

製法

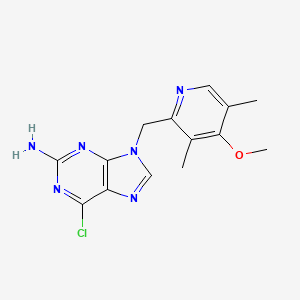

This compoundは完全合成化合物です。合成経路には、プリン骨格の調製が含まれ、その後、必要な置換基を導入するために官能基化されます。 この化合物は、プリン環の6位に塩素原子、9位に(4-メトキシ-3,5-ジメチルピリジン-2-イル)メチル基を置換することによって合成されます . 工業生産方法には、反応条件の最適化が含まれ、高収率と高純度を実現し、化合物の臨床使用における有効性と安全性を確保します .

準備方法

BIIB021 is a fully synthetic compound. The synthetic route involves the preparation of a purine scaffold, which is then functionalized to introduce the necessary substituents. The compound is synthesized by substituting a chlorine atom at position 6 and a (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group at position 9 of the purine ring . The industrial production methods involve optimizing the reaction conditions to achieve high yield and purity, ensuring the compound’s efficacy and safety for clinical use .

化学反応の分析

BIIB021は、以下を含むいくつかの種類の化学反応を起こします。

酸化: this compoundは特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: この化合物は還元されて、さまざまな還元生成物を形成することができます。

置換: this compoundは、プリン環の特定の置換基が他の官能基に置換される置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学的研究の応用

Hematologic Malignancies

- Myelodysplastic Syndromes (MDS): In a study involving SKM-1 cells, BIIB021 demonstrated a concentration-dependent inhibition of cell growth with IC50 values of 275.2 nM at 24 hours and 163.9 nM at 48 hours. The compound induced apoptosis via the activation of caspases, notably caspase-3, -8, and -9 .

- T and NK Lymphomas: this compound effectively suppressed the growth of EBV-positive NK cell lymphomas in murine models, indicating its potential as a treatment for lymphoproliferative disorders .

Solid Tumors

- Gastrointestinal Stromal Tumors (GIST): A Phase II clinical trial showed that this compound improved outcomes in patients with GISTs that were refractory to standard treatments. Patients exhibited significant reductions in tumor metabolic activity as measured by PET scans .

- Adrenocortical Carcinoma: Preclinical studies indicated that this compound was more effective than traditional Hsp90 inhibitors like 17-AAG in treating adrenocortical carcinoma, particularly in tumors expressing P-glycoprotein, which is associated with drug resistance .

Case Studies

Efficacy Against Drug Resistance

This compound's ability to target tumors with acquired multidrug resistance makes it a promising candidate for treating difficult-to-manage cancers. Studies have shown that it retains efficacy even in cells with upregulated efflux pumps or antiapoptotic mechanisms that typically confer resistance to other therapies .

作用機序

BIIB021は、Hsp90のATP結合ポケットでゲルダナマイシンと競合的に結合することによって、その効果を発揮します。この結合はHsp90のシャペロン機能を阻害し、HER-2、AKT、Raf-1などのクライアントタンパク質の分解につながります。 Hsp90の阻害は、ヒートショックタンパク質Hsp70とHsp27の上方調節をもたらし、最終的に腫瘍細胞の増殖阻害と細胞死をもたらします .

類似化合物との比較

BIIB021は、完全合成の性質と経口投与が可能であるため、他のHsp90阻害剤とは異なります。類似の化合物には以下が含まれます。

ゲルダナマイシン: Hsp90のATP結合部位に結合する、天然物ベースのHsp90阻害剤です。

ラジシコル: 異なる化学構造を持つ、別の天然物ベースのHsp90阻害剤です。

トリプトライド: ヒストンアセチルトランスフェラーゼ阻害剤であり、this compoundとの併用で細胞毒性を誘導する効果を示しています

This compoundの合成の性質と経口投与が可能であることから、臨床使用のための有望な候補となり、投与スケジュールに柔軟性があり、臨床試験のための潜在的なバイオマーカーを提供します .

生物活性

BIIB021, also known as a next-generation inhibitor of heat shock protein 90 (Hsp90), has garnered significant attention for its potential therapeutic applications in various cancers. This compound demonstrates a multifaceted biological activity, particularly in inducing apoptosis and inhibiting tumor growth across different cancer types, including hematological malignancies and solid tumors.

This compound functions primarily by binding to Hsp90, disrupting its chaperone activity, and leading to the degradation of client proteins involved in tumor growth and survival. This includes key oncogenic proteins such as HER-2, Akt, and Raf-1. The inhibition of Hsp90 results in the destabilization of these proteins, ultimately triggering apoptotic pathways within cancer cells .

Cytotoxicity and Apoptosis Induction

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study on chronic myeloid leukemia (CML) cells demonstrated that this compound induced significant cytotoxicity in both imatinib-sensitive and -resistant cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (nM) at 48 hours |

|---|---|

| K562 | 513.99 |

| K562/G | 603.53 |

| 32Dp210 | 110.08 |

| 32Dp210-T315I | 148.07 |

Additionally, this compound treatment led to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins Bak and Bad, alongside a decrease in anti-apoptotic Mcl-1 .

Cell Cycle Arrest

This compound also induces cell cycle arrest. In Molt-4 cells, treatment with this compound resulted in a dose-dependent accumulation of cells in the G0/G1 phase, with significant reductions in S phase progression. The observed changes indicate that this compound effectively halts cell proliferation by interfering with cell cycle dynamics .

In Vivo Studies

In vivo assessments have further validated the efficacy of this compound. A phase II clinical trial highlighted its potential in treating gastrointestinal stromal tumors (GIST), where patients exhibited objective responses despite being refractory to traditional therapies . Moreover, studies involving murine models have shown that this compound can suppress the growth of EBV-positive T and NK cell lymphomas through apoptosis induction and cell cycle arrest mechanisms .

Combination Therapies

Research has also explored the synergistic effects of combining this compound with other therapeutic agents. For example, combining this compound with autophagy inhibitors has been shown to enhance the drug's cytotoxic effects against CML cells, indicating a potential strategy for overcoming resistance mechanisms . Furthermore, its combination with traditional chemotherapeutics like doxorubicin has demonstrated additive effects in reducing tumor viability .

特性

IUPAC Name |

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDDKSCVCJTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025952 | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848695-25-0 | |

| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIIB021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIB021 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIIB 021 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIIB021 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。